Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints. Ethyl acetoacetate is an ethyl ester resulting from the formal condensation of the carboxy group of acetoacetic acid with ethanol. It has a role as a flavouring agent, an antibacterial agent and a plant metabolite. It is functionally related to an acetoacetic acid. Ethyl acetoacetate is a natural product found in Mangifera indica with data available.
Synthesis Analysis
The synthesis of ethyl acetoacetate can be achieved through several methods, with the most common being the Claisen condensation. This reaction involves the base-catalyzed self-condensation of ethyl acetate, typically using sodium ethoxide as the catalyst [].
Molecular Structure Analysis
Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a base to form α,β-unsaturated esters [, ].
Biginelli Reaction: One-pot, multicomponent reaction with aldehydes and urea derivatives, catalyzed by acid, to synthesize dihydropyrimidinones [, ].
Hantzsch Pyrrole Synthesis: Reaction with ammonia or primary amines and α-halo ketones to produce substituted pyrroles [].
Japp-Klingemann Reaction: Condensation with diazonium salts to yield hydrazones, which can be further transformed into various heterocycles [].
Transesterification: Reaction with alcohols in the presence of an acid or base catalyst to produce different esters [, ].
Alkylation: The active methylene group can undergo alkylation reactions with alkyl halides in the presence of a base, leading to substituted ethyl acetoacetates [].
Physical and Chemical Properties Analysis
Appearance: Colorless liquid with a fruity odor [].
Solubility: Soluble in organic solvents like ethanol, ether, and benzene. Slightly soluble in water [].
Boiling Point: 180-181°C [].
Density: 1.02 g/mL [].
Refractive Index: 1.419-1.421 [].
Applications
Organic Synthesis: A versatile building block for various heterocyclic and carbocyclic compounds [, , , , , , , , , , ].
Pharmaceutical Chemistry: Synthesis of dihydropyrimidines as potential antihypertensive, antibacterial, and antiviral agents [].
Polymer Chemistry: Synthesis of polyesters and polyamides [].
Analytical Chemistry: Used as a reagent in analytical procedures, such as the determination of urinary δ-aminolevulinic acid [].
Material Science: Utilized in the preparation of catalysts, such as KF/bentonite for alkylation reactions [] and mesoporous carbon encapsulated with SrO nanoparticles for transesterification [].
Future Directions
Green Chemistry: Development of sustainable and environmentally friendly synthetic methodologies for ethyl acetoacetate and its derivatives using green solvents, catalysts, and reaction conditions [, ].
Catalysis: Exploring novel catalysts and catalytic systems to enhance the efficiency and selectivity of reactions involving ethyl acetoacetate [, , , , , , ].
Related Compounds
Methyl Acetoacetate
Relevance: Methyl acetoacetate is a close structural analog of ethyl acetoacetate and often serves as an alternative substrate in similar reactions. For example, it is used as a substrate in asymmetric reduction catalyzed by baker's yeast, yielding (S)-methyl β-hydroxybutanoate as the main product. []. Its similar reactivity and structural resemblance make it a relevant compound for comparative studies and exploring structure-activity relationships. [, ]
3,4-Dihydropyrimidinones (DHPMs)
Relevance: DHPMs are the primary products of the Biginelli reaction, a multicomponent reaction involving ethyl acetoacetate, an aldehyde (like benzaldehyde), and urea. [, ] This reaction is widely studied for its synthetic utility and the biological relevance of DHPMs. Therefore, understanding the Biginelli reaction and its products is crucial in the context of ethyl acetoacetate chemistry.
Hexahydroxanthenes
Relevance: Hexahydroxanthene derivatives can be synthesized using a modified Biginelli reaction, where ethyl acetoacetate is replaced by 1,3-cyclohexadione, and urea is omitted. [] This highlights the versatility of ethyl acetoacetate as a starting material in various organic transformations and its role in accessing diverse heterocyclic scaffolds with potential medicinal applications.
Ethyl Acetoacetate 1,2-Propanediol Ketal
Relevance: The synthesis of ethyl acetoacetate 1,2-propanediol ketal often employs catalysts like H3PW12O40/PAn [] or H3PW12O40/TiO2 [] This highlights the importance of catalysis in enhancing the efficiency and selectivity of reactions involving ethyl acetoacetate. Additionally, it exemplifies the diverse applications of ethyl acetoacetate derivatives beyond their use as synthetic intermediates.
2-Methyl-2-ethyl acetoacetate-1,3-dioxolane
Relevance: Similar to the previous compound, the synthesis of 2-methyl-2-ethyl acetoacetate-1,3-dioxolane often utilizes heterogeneous catalysts like PW12/PAn [] or H4SiW12O40/PAn. [] This further emphasizes the role of catalysis in optimizing the synthesis of ethyl acetoacetate derivatives and highlights the continued interest in developing environmentally friendly catalytic processes.
Fructone (Ethyl 2-methyl-1,3-dioxolane-2-acetate)
Relevance: Fructone is synthesized by the reaction of ethyl acetoacetate with ethylene glycol, typically using acid catalysts like cerium (IV) sulfate [], L-proline ionic liquid [], sulfonated activated carbon [], or H3PW6Mo6O40/ SiO2. [] The diverse range of catalysts employed for this reaction highlights the ongoing search for efficient, cost-effective, and environmentally friendly methods to synthesize fructone from ethyl acetoacetate.
6-Methyluracil
Relevance: 6-Methyluracil can be synthesized using ethyl acetoacetate and urea as starting materials. [] This reaction usually requires a catalyst, and PEG-500 has been shown to be effective under microwave irradiation. This example demonstrates another synthetic application of ethyl acetoacetate in the preparation of heterocyclic compounds.
α-Bromoester (Ethyl 2-bromoacetoacetate)
Relevance: The reaction of ethyl acetoacetate with bromine, in the presence of its copper(II) chelate, leads to the formation of ethyl 2-bromoacetoacetate. [] This reaction highlights the potential for metal-mediated transformations involving ethyl acetoacetate and its ability to act as a precursor for other valuable synthetic intermediates.
Ethyl Salicylates
Relevance: Ethyl salicylates can be synthesized by reacting specific enaminones with the dianion of ethyl acetoacetate. [] This reaction showcases the versatility of ethyl acetoacetate as a reactant in forming diverse aromatic compounds with potential commercial applications.
α, β -Unsaturated Esters
Relevance: α, β -unsaturated esters can be synthesized through the Knoevenagel condensation reaction, which involves the reaction of aldehydes or ketones with active methylene compounds like ethyl acetoacetate. [] The use of ionic liquids, such as 1-(2-aminoethyl)-3-methylimidazolium bromide [Aemim]Br, as catalysts and solvents in this reaction highlights the importance of developing sustainable and efficient methods for the synthesis of these important compounds.
Relevance: These cyclohexenone derivatives can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives containing a thiophene ring. [] This reaction exemplifies the utility of ethyl acetoacetate in constructing complex cyclic structures through well-established organic transformations.
Polyhydroquinolines
Relevance: Polyhydroquinolines can be synthesized via the Hantzsch condensation reaction, which involves a multicomponent reaction between an aldehyde, a β-ketoester like ethyl acetoacetate, a nitrogen-containing compound (such as ammonium acetate), and a cyclic 1,3-dicarbonyl compound. [] This reaction is another example of how ethyl acetoacetate can be utilized in the synthesis of valuable heterocyclic compounds with potential medicinal applications.
Properties
CAS Number
141-97-9
Product Name
Ethyl acetoacetate
IUPAC Name
ethyl 3-oxobutanoate
Molecular Formula
C6H10O3 C6H10O3 CH3COCH2COOC2H5
Molecular Weight
130.14 g/mol
InChI
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
InChI Key
XYIBRDXRRQCHLP-UHFFFAOYSA-N
SMILES
CCOC(=O)CC(=O)C
Solubility
SOL IN ABOUT 35 PARTS WATER SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE water solubility = 1.11X10+5 mg/l @ 17 °C 110 mg/mL at 17 °C Solubility in water, g/100ml at 20 °C: 2.86 miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml wate
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eslicarbazepine acetate is the acetate ester, with S configuration, of licarbazepine. An anticonvulsant, it is approved for use in Europe and the United States as an adjunctive therapy for epilepsy. It has a role as an anticonvulsant and a drug allergen. It is an acetate ester, a dibenzoazepine, a carboxamide and a member of ureas. It is functionally related to a licarbazepine. Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. Eslicarbazepine acetate is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality. See also: Eslicarbazepine (has active moiety).
Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010. A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Esmolol Hydrochloride is the hydrochloride salt form of esmolol, a short and rapid-acting beta adrenergic antagonist belonging to the class II anti-arrhythmic drugs and devoid of intrinsic sympathomimetic activity. Esmolol hydrochloride competitively blocks beta-1 adrenergic receptors in cardiac muscle and reduces the contractility and cardiac rate of heart muscle, thereby decreasing cardiac output and myocardial oxygen demands. This agent also decreases sympathetic output centrally and blocks renin secretion. At higher doses, esmolol hydrochloride also blocks beta-2 receptors located in bronchial and vascular smooth muscle, thereby leading to smooth muscle relaxation. See also: Esmolol (has active moiety).
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate is a methyl ester that is methyl 3-(4-hydroxyphenyl)propanoate in which the hydrogen attached to the phenolic hydroxy group is substituted by a 2-hydroxy-3-(isopropylamino)propyl group. It is an aromatic ether, a member of ethanolamines, a methyl ester, a secondary alcohol and a secondary amino compound. It is functionally related to a 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid. Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine. The FDA withdrew its approval for the use of all parenteral dosage form drug products containing esmolol hydrochloride that supply 250 milligrams/milliliter of concentrated esmolol per 10-milliliter ampule. Other esmolol formulations are still available for use. Esmolol is a beta-Adrenergic Blocker. The mechanism of action of esmolol is as an Adrenergic beta-Antagonist. Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury. See also: Esmolol Hydrochloride (has salt form).
Esomeprazole, sold under the brand name Nexium, is a proton pump inhibitor (PPI) medication used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome. It can also be found in quadruple regimens for the treatment of H. pylori infections along with other antibiotics including [DB01060], [DB01211], and [DB00916], for example. Its efficacy is considered similar to other medications within the PPI class including [DB00338], [DB00213], [DB00448], [DB05351], and [DB01129]. Esomeprazole is the s-isomer of [DB00338], which is a racemate of the S- and R-enantiomer. Esomeprazole has been shown to inhibit acid secretion to a similar extent as [DB00338], without any significant differences between the two compounds in vitro. Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect persists longer than 24 hours. PPIs such as esomeprazole have also been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health. DDAH inhibition causes a consequent accumulation of the nitric oxide synthase inhibitor asymmetric dimethylarginie (ADMA), which is thought to cause the association of PPIs with increased risk of cardiovascular events in patients with unstable coronary syndromes. Due to their good safety profile and as several PPIs are available over the counter without a prescription, their current use in North America is widespread. Long term use of PPIs such as esomeprazole has been associated with possible adverse effects, however, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life. Rapid discontinuation of PPIs such as esomeprazole may cause a rebound effect and a short term increase in hypersecretion. Esomeprazole doses should be slowly lowered, or tapered, before discontinuing to prevent this rebound effect. Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. The S-isomer of omeprazole. See also: Esomeprazole (has active moiety).
Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell. The S-isomer of omeprazole. See also: Esomeprazole (has active moiety).